(2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid
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Overview
Description
(2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a fluorophenoxy group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid typically involves the following steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of 4-fluorophenol, which is then reacted with 4-bromophenyl ether in the presence of a base such as potassium carbonate to form 4-(4-fluorophenoxy)phenyl ether.
Coupling Reaction: The intermediate is then subjected to a Heck coupling reaction with acrylic acid in the presence of a palladium catalyst and a base like triethylamine. The reaction is carried out under an inert atmosphere at elevated temperatures to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction of the double bond in the prop-2-enoic acid moiety can yield the corresponding saturated carboxylic acid.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the double bond.
Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted phenoxy derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific electronic properties.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- Studied for its biological activity, including anti-inflammatory and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and polymers.
- Applied in the development of advanced materials for electronic and optical applications.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
- (E)-3-(4-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
- (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Comparison:
Structural Differences: While similar compounds may share the fluorophenoxy or phenylprop-2-enoic acid moieties, variations in the substitution pattern or the presence of additional functional groups can significantly alter their chemical and biological properties.
Uniqueness: The presence of the fluorophenoxy group in (2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid imparts unique electronic properties, making it particularly useful in applications requiring specific electronic interactions.
Properties
CAS No. |
893723-99-4 |
---|---|
Molecular Formula |
C15H11FO3 |
Molecular Weight |
258.2 |
Purity |
95 |
Origin of Product |
United States |
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